![molecular formula C17H22N4O3 B2872774 Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1) CAS No. 1993058-12-0](/img/structure/B2872774.png)

Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

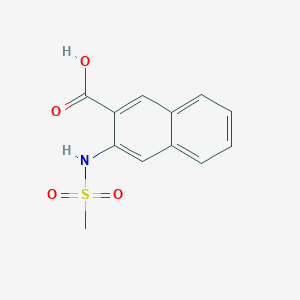

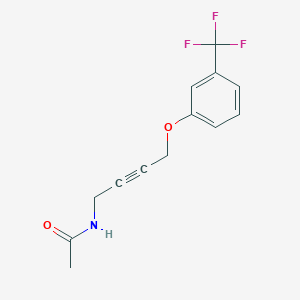

“Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This type of structure is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound you mentioned, has been achieved by several research groups . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .Scientific Research Applications

Receptor Identification and Mechanism of Action

Nicotinic acid, also known as niacin, is a vitamin of the B complex, recognized for its lipid-lowering effects. A significant breakthrough in understanding its mechanism came with the identification of the orphan G-protein-coupled receptor, 'protein upregulated in macrophages by interferon-γ' (mouse PUMA-G, human HM74), as a nicotinic acid receptor. This receptor is highly expressed in adipose tissue and mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid by a Gi-mediated decrease in cAMP levels (Tunaru et al., 2003).

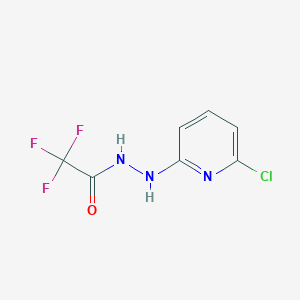

Synthesis and Antimicrobial Applications

Nicotinic acid has also been utilized as a starting compound for synthesizing novel oxadiazolines and triazoles, showcasing preliminary antimicrobial testing against various pathogens. This synthesis route, involving the cyclization of nicotinic acid hydrazones, has opened new avenues for exploring nicotinic acid derivatives with potential antimicrobial properties (Hassan et al., 1983).

Industrial Production and Green Chemistry

In the realm of industrial applications, nicotinic acid is produced mainly by the oxidation of 5-ethyl-2-methylpyridine with nitric acid, a process with significant environmental impacts due to the by-product nitrous oxide. Research into ecological methods for producing nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine aims to align with green chemistry principles, thus reducing environmental burdens (Lisicki et al., 2022).

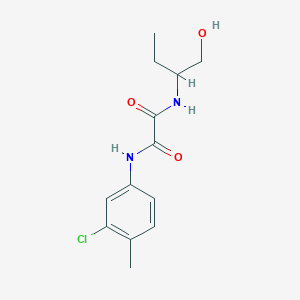

Herbicidal Activity

Exploration into the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has revealed some compounds with excellent activity against certain weeds, suggesting a potential use of nicotinic acid derivatives in developing new herbicides (Yu et al., 2021).

G Protein Estrogen Receptor (GPER) Mediation

Nicotinic acid has been found to bind and activate the GPER-mediated signalling in breast cancer cells and cancer-associated fibroblasts, promoting up-regulation of GPER target genes through the EGFR/ERK transduction pathway. This discovery adds another layer to the biological action of nicotinic acid and nicotinamide, suggesting their potential in proliferative and migratory effects in cancer therapy (Santolla et al., 2014).

Mechanism of Action

While the specific mechanism of action for “Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)” is not mentioned in the retrieved papers, it’s worth noting that 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

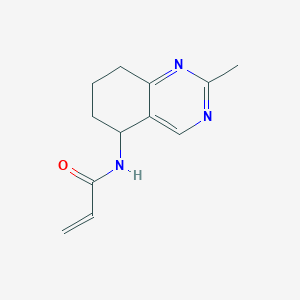

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the urge of new chemical entities to act against these microorganisms .

Properties

IUPAC Name |

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.C6H5NO2/c12-11(6-2-1-3-7-11)10-13-9(14-15-10)8-4-5-8;8-6(9)5-2-1-3-7-4-5/h8H,1-7,12H2;1-4H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDZVWGWCDJPCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3CC3)N.C1=CC(=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-methylthiazolo[5,4-b]pyridine](/img/structure/B2872692.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2872705.png)

![3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid](/img/structure/B2872706.png)

![2-[2-(benzenesulfonamido)thiazol-4-yl]-N-(4-bromo-3-methyl-phenyl)acetamide](/img/structure/B2872707.png)

![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)